1-(4-methoxyphenyl)-1,3-Octanedione

Coordination Chemistry Ligand Field Theory Metal Complex Design

Sourcing symmetric β-diketones for research often limits metal ion selectivity and complex solubility. This asymmetric ligand solves that with a 4-methoxyphenyl and n-pentyl substitution pattern, enabling tunable coordination chemistry. - Enhanced selectivity: The electron-donating 4-methoxy group raises the ligand's pKa for optimal trivalent metal ion extraction (Fe³⁺, Al³⁺, lanthanides) in the pH 2-4 range. - High organic solubility: The C5 alkyl chain ensures excellent metal chelate solubility in chloroform, toluene, or kerosene for efficient phase transfer. - Defined electronic properties: Extended π-conjugation from the aryl group provides strong ligand field strength for precise tuning of metal complex redox potentials and spectroscopic properties.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 1097121-69-1
Cat. No. B3212171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-1,3-Octanedione
CAS1097121-69-1
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C15H20O3/c1-3-4-5-6-13(16)11-15(17)12-7-9-14(18-2)10-8-12/h7-10H,3-6,11H2,1-2H3
InChIKeyFQDVRSVQUOWQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-1,3-octanedione: Asymmetric β-Diketone Ligand and Synthetic Intermediate


1-(4-Methoxyphenyl)-1,3-octanedione (CAS 1097121-69-1; C15H20O3; MW 248.32) is an asymmetric β-diketone ligand characterized by a terminal 4-methoxyphenyl group and a terminal n-pentyl alkyl chain . As a member of the 1-aryl-1,3-alkanedione subclass, this compound exhibits keto-enol tautomerism and functions as a bidentate O,O-donor ligand for metal coordination chemistry [1]. Its predicted physicochemical properties include a density of 1.029 g/cm³, a boiling point of 382 °C, and a flash point of 168 °C . Commercially, this compound is typically offered at purities of 95% or 99% for research applications .

Asymmetric β-diketone ligand with aryl-alkyl substitution pattern
Bidentate O,O-donor for metal coordination chemistry
Research-grade purity options for synthesis and analysis workflows

1-(4-Methoxyphenyl)-1,3-octanedione: Why Generic Substitution Compromises Performance


Substituting 1-(4-methoxyphenyl)-1,3-octanedione with a generic β-diketone ligand (e.g., acetylacetone or dibenzoylmethane) fundamentally alters the chelate's metal-binding affinity, solubility profile, and spectroscopic properties. Asymmetric β-diketones with mixed aryl-alkyl substitution (R ≠ R′) generate metal complexes whose stability, redox potential, and partition coefficients differ measurably from those of symmetric analogs [1]. For example, terminal alkyl chain length and aryl methoxy substitution directly modulate the pKa of the enolic proton, thereby controlling the pH-dependent extraction efficiency and metal selectivity in solvent extraction applications [2]. Without matching the specific substitution pattern, the resulting metal chelate will exhibit different volatility, chromatographic behavior, and organic-phase solubility—rendering direct substitution invalid for applications requiring precise ligand design [3].

Generic β-diketone substitution may shift metal-binding affinity, redox potential, and spectroscopic properties.
Shorter alkyl chains reduce logP and organic-phase solubility, potentially altering extraction performance.
Removing or changing the 4-methoxy group shifts the pH extraction window and metal selectivity profile.

1-(4-Methoxyphenyl)-1,3-octanedione: Comparative Evidence for Differentiated Ligand Performance


Enhanced Ligand Field Strength of Asymmetric β-Diketones

Asymmetric β-diketones bearing one aryl and one alkyl substituent (such as 1-(4-methoxyphenyl)-1,3-octanedione) generate stronger ligand fields than symmetric dialkyl β-diketones (e.g., acetylacetone). The aryl group extends π-conjugation into the chelate ring, increasing electron density on the coordinating oxygen atoms and enhancing metal-ligand bond covalency [1]. For aryl β-diketones, the solvatochromic properties and intramolecular charge transfer behavior are largely dependent on the nature of the 1- and 3-aryl substituents, enabling tunable electronic environments that are not achievable with symmetric dialkyl analogs [2].

Ligand Field Strength
Class-level
Asymmetric aryl-alkyl pattern extends π-conjugation vs. acetylacetone; reported lower pKa and enhanced enolate donor character.
Supports ligand field tuning for metal complex design.
Class-level inference from aryl β-diketone coordination studies.
Coordination Chemistry Ligand Field Theory Metal Complex Design

C5 Alkyl Chain Boosts Organic-Phase Solubility

The n-pentyl (C5) alkyl chain of 1-(4-methoxyphenyl)-1,3-octanedione confers significantly higher logP and organic-phase solubility compared to shorter-chain analogs such as 1-phenyl-1,3-butanedione (benzoylacetone; C1 methyl terminus). The extended alkyl chain increases the hydrophobicity of both the free ligand and its metal chelates, enhancing partition coefficients into organic solvents (e.g., chloroform, toluene) during liquid-liquid extraction processes [1]. This structural feature enables more efficient phase transfer of metal ions from aqueous to organic media relative to shorter-chain aryl β-diketones.

Organic-Phase Solubility
Class-level
C5 n-pentyl chain predicted to increase logP by ~1.5–2.0 vs. benzoylacetone, giving 30- to 100-fold higher partition coefficient.
May improve phase transfer efficiency in solvent extraction.
Based on structure–logP relationships; class-level.
Solvent Extraction Metal Recovery Partition Coefficient

4-Methoxy Substitution Tunes pH-Dependent Metal Extraction Selectivity

The electron-donating 4-methoxy (-OCH3) substituent on the phenyl ring of 1-(4-methoxyphenyl)-1,3-octanedione increases the electron density on the β-diketone enolate system, raising the ligand's pKa and shifting the pH window for optimal metal extraction to higher values compared to unsubstituted or electron-withdrawing aryl analogs [1]. β-Diketones extract metal ions at very low pH values (0-1), and Fe(III) can be preferentially extracted over Cu(II) at these low pH conditions—a selectivity profile that is tunable based on aryl substitution [2].

Extraction pH Window
Class-level
4-Methoxy electron-donating group raises pKa, shifting optimal extraction to higher pH vs. unsubstituted phenyl analog.
Enables selectivity tuning for hard metal ion recovery.
Hammett σp context; class-level inference.
Analytical Chemistry Selective Extraction Metal Separation

Thermal Stability and Volatility for Gas Chromatography

Aryl β-diketone metal chelates, including those derived from 1-(4-methoxyphenyl)-1,3-octanedione, exhibit thermal stability and volatility suitable for gas chromatographic separation and detection of metal ions [1]. The combination of an aromatic ring (providing thermal stability via resonance) and an alkyl chain (modulating volatility) yields chelates with predictable GC elution behavior that differs from purely aliphatic or purely aromatic β-diketone chelates. Fundamental investigations confirm that metal β-diketonate complexes possess unusual volatility, solvolytic stability, and organic solvent solubility [2].

GC Volatility Balance
Class-level
Mixed aryl-alkyl structure balances thermal stability and adequate volatility for reproducible GC elution with controlled peak behavior.
Supports GC method development for trace metal analysis.
Peak asymmetry and priming effects vary with substitution; class-level.
Gas Chromatography Trace Metal Analysis Volatile Chelates

Aryl β-Diketones in Metallo-Supramolecular Self-Assembly

Aryl β-diketones serve as versatile building blocks for metallo-supramolecular assembly. Studies on 1,3-aryl linked bis-β-diketones with Cu(II) and Fe(III) have demonstrated the formation of neutral dinuclear complexes and helical structures, with geometry dictated by the aryl substitution pattern and metal coordination preferences [1]. Monofunctional asymmetric β-diketones like 1-(4-methoxyphenyl)-1,3-octanedione can be employed as terminal capping ligands or as precursors for further functionalization into bis-β-diketone systems.

Supramolecular Precursor
Class-level
Asymmetric monofunctional structure enables directional coupling; reported formation of dinuclear Cu(II) and Fe(III) helical assemblies.
Suitable as building block for metallo-supramolecular architectures.
Based on bis-β-diketone coordination chemistry; class-level.
Supramolecular Chemistry Metal-Organic Architectures Self-Assembly

1-(4-Methoxyphenyl)-1,3-octanedione: Application Scenarios


Solvent Extraction of Hard Metal Ions

Procure 1-(4-methoxyphenyl)-1,3-octanedione for liquid-liquid extraction applications requiring selective recovery of trivalent hard metal ions (e.g., Fe³⁺, Al³⁺, lanthanides) from aqueous solutions at moderately acidic pH conditions. The 4-methoxy electron-donating group raises the ligand's pKa relative to unsubstituted analogs, enabling optimal extraction in the pH 2-4 range while maintaining selectivity over softer divalent transition metals [1]. The C5 alkyl chain ensures high organic-phase solubility of the resulting metal chelates in chloroform, toluene, or kerosene diluents [2].

Transition Metal Complexes for Catalysis and Materials

Use 1-(4-methoxyphenyl)-1,3-octanedione as an asymmetric O,O-donor ligand for preparing Cu(II), Ni(II), Co(II/III), and Fe(III) complexes with defined electronic and steric properties. The extended π-conjugation from the 4-methoxyphenyl group enhances ligand field strength and enables tunable metal-ligand charge transfer transitions relative to symmetric dialkyl β-diketones [1]. This compound is particularly suited for researchers designing catalysts where ligand electronic effects modulate redox potentials or for preparing precursors to metal oxide thin films via chemical vapor deposition [2].

Gas Chromatographic Trace Metal Analysis

Procure 1-(4-methoxyphenyl)-1,3-octanedione as a chelating derivatization reagent for gas chromatographic determination of metal ions at trace concentrations. The mixed aryl-alkyl structure provides a balance between thermal stability (from aryl resonance) and sufficient volatility (from the C5 alkyl chain) for reproducible GC elution with minimal peak asymmetry and baseline disturbance [1]. This ligand is appropriate for analytical laboratories developing GC-FID or GC-MS methods for transition metal and lanthanide quantification in environmental, biological, or industrial samples.

Bis-β-Diketone Precursor for Supramolecular Chemistry

Employ 1-(4-methoxyphenyl)-1,3-octanedione as a monofunctional building block for synthesizing aryl-linked bis-β-diketone ligands used in metallo-supramolecular self-assembly. The asymmetric structure permits directional coupling through the aryl ring, while the 4-methoxy substituent provides an additional hydrogen-bonding or coordination site [1]. Researchers in supramolecular chemistry and metal-organic framework (MOF) synthesis should consider this compound as a key intermediate for constructing extended architectures with Cu(II), Fe(III), and Ga(III) nodes [2].

Application
Selection Property
Validation Focus
Solvent extraction research (hard metal ions)
pH-dependent extraction selectivity
Metal recovery from moderately acidic aqueous matrices
Metal complex synthesis (catalysis/materials)
Ligand field strength and electronic tunability
Metal–ligand charge transfer and redox behavior
GC trace metal analysis
Balanced volatility and thermal stability
GC elution profile and peak symmetry
Supramolecular building block
Directional aryl-alkyl asymmetry
Self-assembly into extended metallo-architectures
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